5-(2-Carboxyethyl)-2-oxindole
Description
5-(2-Carboxyethyl)-2-oxindole is a heterocyclic organic compound featuring a 2-oxindole core substituted at the 5-position with a 2-carboxyethyl group (–CH₂CH₂COOH). The 2-oxindole scaffold is a privileged structure in medicinal chemistry due to its presence in bioactive natural products and synthetic drugs. This compound’s synthesis typically involves functionalization of the 2-oxindole core through alkylation or coupling reactions, leveraging methodologies developed for related derivatives .
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
3-(2-oxo-1,3-dihydroindol-5-yl)propanoic acid |
InChI |
InChI=1S/C11H11NO3/c13-10-6-8-5-7(2-4-11(14)15)1-3-9(8)12-10/h1,3,5H,2,4,6H2,(H,12,13)(H,14,15) |
InChI Key |
NEBLVPRYSZZNEF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)CCC(=O)O)NC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physical properties of 2-oxindole derivatives are highly dependent on substituent type and position. Key structural analogues include:
- Carboxyethyl vs. Nitrile Groups : Nitrile derivatives exhibit superior solubility and antiglaucoma activity compared to carboxylic acid analogues due to reduced polarity and enhanced membrane permeability .
- Methoxy vs. Nitro Groups : Electron-donating methoxy groups enhance hypotensive effects, while nitro groups diminish activity, likely due to metabolic instability .
- N-Substituents : N-Benzylation in 2-oxindoles improves antithrombotic efficacy by prolonging occlusion time in vascular models .
Pharmacological Activity
- Antidiabetic Potential: 2-Oxindole derivatives inhibit GSK-3β (IC₅₀ = 4.19 nM) and α-glucosidase (IC₅₀ = 6.78 μM), suggesting utility in diabetes therapy. The carboxyethyl group may enhance binding via hydrogen bonding, though this requires experimental validation .
- Antithrombotic Activity : N-Benzylated derivatives (e.g., Compound 5a) show 18.7-fold higher efficacy than acetylsalicylic acid, highlighting the impact of hydrophobic substituents .
- Hypotensive Effects : 5-Methoxy-2-oxindole derivatives reduce intraocular pressure (IOP), whereas nitro-substituted analogues are less effective .
Physical and Chemical Properties
- Solubility : Nitrile derivatives display better water solubility than carboxylic acid analogues, critical for drug formulation . The carboxyethyl group in this compound may confer moderate solubility, balancing hydrophilicity and molecular weight.
- Synthetic Accessibility : Carboxyethyl-substituted compounds can be synthesized via alkylation or Michael addition, similar to methods for N-benzylated or nitrile derivatives .
Mechanistic Insights
- The carboxyethyl group’s carboxylic acid moiety may facilitate interactions with metal surfaces or enzymes, as seen in 2-carboxyethyl acrylate’s adhesive properties . This could enhance this compound’s utility in material science or targeted drug delivery.
- In contrast, nitrile groups improve metabolic stability and target engagement in antiglaucoma agents, suggesting trade-offs between solubility and bioactivity .
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